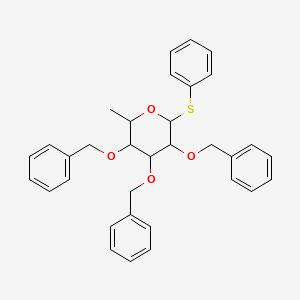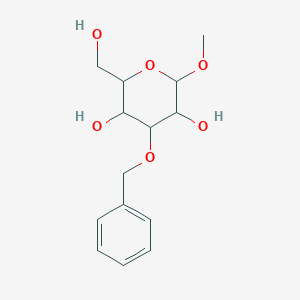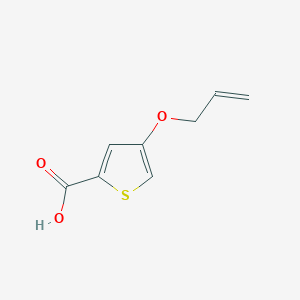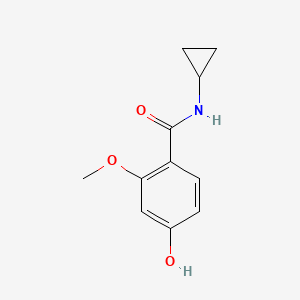
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is a complex carbohydrate derivative with significant applications in the biomedical sector. It is known for its role in the advancement of pharmaceuticals targeting various medical conditions. The compound has a molecular formula of C33H34O4S and a molecular weight of 526.69 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The process begins with the benzylation of hydroxyl groups at positions 2, 3, and 4 of the rhamnopyranose ringThe reaction conditions often involve the use of benzyl chloride and sodium hydride in an aprotic solvent such as dimethylformamide (DMF) under inert atmosphere.
Industrial Production Methods
Industrial production of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product.
化学反応の分析
Types of Reactions
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected rhamnopyranose derivatives.
Substitution: Various functionalized rhamnopyranose derivatives.
科学的研究の応用
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its role in carbohydrate metabolism and enzyme interactions.
Medicine: Explored for its potential in drug development, particularly in targeting diseases related to carbohydrate metabolism.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose involves its interaction with specific enzymes and receptors in the body. The compound’s structure allows it to mimic natural carbohydrates, thereby influencing various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
Phenyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: Similar in structure but differs in the sugar moiety.
Phenyl 2,3,4-tri-O-benzyl-alpha-L-thiorhamnopyranose: An isomer with different stereochemistry at the anomeric carbon.
Uniqueness
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is unique due to its specific configuration and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications makes it a versatile compound in research and industrial applications.
特性
IUPAC Name |
2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOZACWMVPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)


![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)







